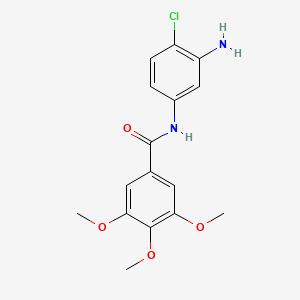
N-(5-Amino-2-fluorophenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-Amino-2-fluorophenyl)nicotinamide” is a chemical compound with the molecular formula C12H10FN3O . It has a molecular weight of 231.23 g/mol .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 231.23 g/mol . Further details about its physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
1. Antileukemic Activity
N-(5-Amino-2-fluorophenyl)nicotinamide and its analogs like 5-Fluoronicotinamide have been studied for their effects on leukemia. Research by Oettgen et al. (1960) showed that these compounds can reverse the effects of 2-amino-1,3,4-thiadiazole against transplanted mouse leukemia B82, indicating a potential role in cancer treatment (Oettgen et al., 1960).
2. Antifungal Agents
Nicotinamide derivatives, including those related to this compound, have shown potent in vitro antifungal activity against various strains of Candida and other fungi. Ni et al. (2017) demonstrated that these compounds can inhibit the biosynthesis of glycosylphosphatidylinositol-anchored proteins in fungi, suggesting their potential as antifungal agents (Ni et al., 2017).
3. TRPV1 Antagonists
Derivatives of nicotinamide, such as 6-phenylnicotinamide, have been identified as potent antagonists of the TRPV1 receptor, which is involved in pain perception. Research by Westaway et al. (2008) indicates that these compounds could be useful in developing treatments for inflammatory pain (Westaway et al., 2008).
4. Metabolic Effects in Cancer Cells
Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which affect nicotinamide metabolism, have been shown to induce significant metabolic changes in human cancer cells. Tolstikov et al. (2014) used metabolomics to study the effects of NAMPT inhibition, highlighting the role of nicotinamide in cellular metabolism and its potential impact on cancer treatment (Tolstikov et al., 2014).
5. Fluorescent Analog for Biochemical Studies
Nicotinamide adenine dinucleotide (NAD), where nicotinamide is a key component, has been modified to create fluorescent analogs for biochemical research. Barrio et al. (1972) synthesized a fluorescent analog of NAD, which has applications in studying enzyme-catalyzed reactions (Barrio et al., 1972).
6. Resistance to Chemotherapeutic Agents
Nicotinamide N-methyltransferase (NNMT), which acts on nicotinamide, has been implicated in the resistance of colorectal cancer cells to 5-fluorouracil. Xie et al. (2016) found that modulation of NNMT can influence the sensitivity of cancer cells to chemotherapy (Xie et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of N-(5-Amino-2-fluorophenyl)nicotinamide is Succinate Dehydrogenase (SDH) . SDH, also known as succinate ubiquinone oxidoreductase or complex II, is an important component of the respiratory enzyme complex of plant pathogenic fungi . Its physiological function is to catalyze the oxidative coupling of succinate and the transfer of electrons from succinate to ubiquinone .
Mode of Action
This compound interacts with its target, SDH, by suppressing its normal physiological function . This suppression is an effective and practical strategy for controlling fungal infection in cereals, vegetables, and fruits .
Biochemical Pathways
The affected biochemical pathway is the respiratory enzyme complex of plant pathogenic fungi . By inhibiting SDH, this compound disrupts the normal function of this pathway, leading to the death of the fungi .
Result of Action
The result of this compound’s action is the inhibition of fungal growth. In particular, it has been shown to have high inhibitory effects against Rhizoctonia solani in vitro and in vivo .
Análisis Bioquímico
Biochemical Properties
N-(5-Amino-2-fluorophenyl)nicotinamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as succinate dehydrogenase, which is a key component of the respiratory enzyme complex in cells . The interaction between this compound and succinate dehydrogenase involves the binding of the compound to the enzyme’s active site, inhibiting its activity and affecting cellular respiration. Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical research.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes such as succinate dehydrogenase, leading to the inhibition of their catalytic activity . This inhibition disrupts the normal function of the enzyme, resulting in altered cellular respiration and energy production. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit the activity of succinate dehydrogenase, a key enzyme in the tricarboxylic acid (TCA) cycle . This inhibition affects the overall metabolic flux through the TCA cycle, leading to changes in the levels of metabolites such as succinate and fumarate. Additionally, this compound can interact with other metabolic enzymes, further influencing cellular metabolism.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize to mitochondria, where it interacts with mitochondrial enzymes such as succinate dehydrogenase . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The subcellular localization of this compound is crucial for its role in regulating cellular respiration and energy production.
Propiedades
IUPAC Name |
N-(5-amino-2-fluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-10-4-3-9(14)6-11(10)16-12(17)8-2-1-5-15-7-8/h1-7H,14H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJYQRBBXBMQPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1319786.png)
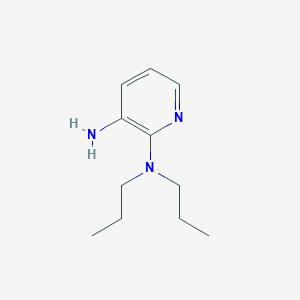
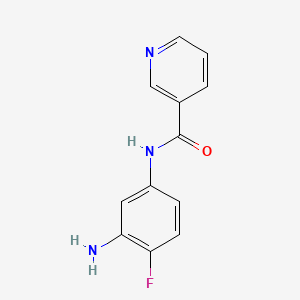

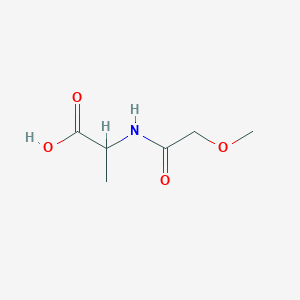
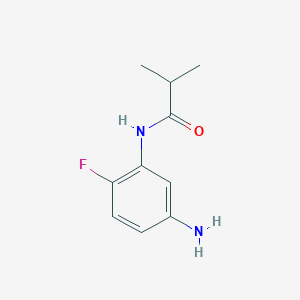
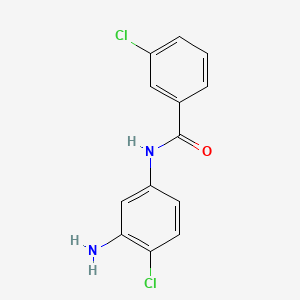
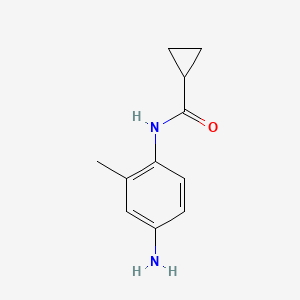
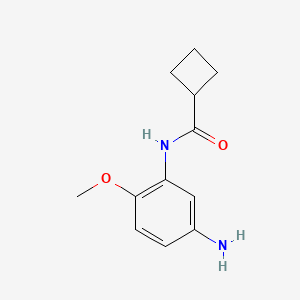
![N-[(3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1319812.png)

